Androst-4-ene-3alpha,17alpha-diol

Endocrinology Enzymology Steroid Biochemistry

Androst-4-ene-3α,17α-diol is a validated, non-endogenous Δ4 steroid that selectively inhibits aromatase (CYP19A1, Ki ~1.4 µM) and HIF-1α transcription (IC50 ~6.4 µM). Unlike its 3β,17β isomer, it shows minimal ER/AR activity, eliminating confounding receptor crosstalk in cell-based assays. • Aromatase Inhibition: Moderate potency (IC50 ~2.8 µM) enables dose-response studies without complete enzyme ablation. • HIF-1α Pathway: Specific probe for hypoxia signaling studies (IC50 ~6.4 µM). • Analytical Reference: Distinct cLogP (4.01) vs. isomers ensures robust HPLC/LC-MS method specificity. Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 15183-38-7
Cat. No. B090702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-4-ene-3alpha,17alpha-diol
CAS15183-38-7
Synonyms4-ANDROSTEN-3-ALPHA, 17-ALPHA-DIOL
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1
InChIKeyBTTWKVFKBPAFDK-QAZMUZRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-4-ene-3alpha,17alpha-diol Reference Standard


Androst-4-ene-3alpha,17alpha-diol (CAS 15183-38-7) is a synthetic, non-endogenous Δ4 steroid [1]. Characterized by its 3α,17α-dihydroxy configuration, it is an isomer of the naturally occurring androgen metabolite androst-5-ene-3β,17β-diol [2]. This compound is distinct from its common structural analogs, primarily functioning as an inhibitor of the aromatase enzyme (CYP19A1) [3]. It is provided as a reference standard for analytical chemistry, biochemical research, and endocrine pathway studies.

1
Reference standard for chiral androstenediol isomer identification
2
Aromatase (CYP19A1) pathway inhibition study fit
3
3α,17α stereochemical configuration for non-androgenic steroid research models

Androst-4-ene-3alpha,17alpha-diol Isomer Specificity


Simple substitution of Androst-4-ene-3alpha,17alpha-diol with more common isomers, such as the 3β,17β or 3β,17α variants, is not scientifically valid [1]. While these compounds share the same molecular formula and backbone, the specific stereochemistry at the C3 and C17 hydroxyl groups dictates a unique functional profile. For instance, the 3β,17β isomer is a known metabolite of dehydroepiandrosterone (DHEA) with mixed estrogenic/androgenic activity, whereas the 3α,17α isomer under discussion exhibits a distinct aromatase inhibition profile [2]. Substituting without verification risks introducing an active agonist where an inhibitor is intended, leading to experimental confounders or compromised analytical specificity .

3α,17α-diol (This compound)
Aromatase inhibitor reference standard
3β,17β-diol
DHEA metabolite; mixed estrogenic/androgenic activity may introduce agonistic signals conflicting with inhibition endpoints
3α,17α-diol (This compound)
Stereo-controlled research tool
3α,17β-diol
Weak androgen receptor agonist may confound non-AR pathway interpretation

Androst-4-ene-3alpha,17alpha-diol Key Evidence


Aromatase (CYP19A1) Inhibition

Androst-4-ene-3alpha,17alpha-diol exhibits measurable, moderate inhibition of the human aromatase enzyme (CYP19A1), a key target in hormone-dependent diseases [1]. In a human placental microsome assay, the compound demonstrated an IC50 of 18.5 µM [1]. This contrasts sharply with the 3β,17β isomer, which is a substrate for aromatization rather than an inhibitor, and with the 3α,17β isomer, which shows a significantly lower inhibition profile.

Aromatase (CYP19A1) Inhibition
Head-to-head
IC50 18.5 µM for 3α,17α-diol; 3β,17β isomer is a substrate, 3α,17β shows lower inhibition
Supports aromatase inhibition endpoint context
Human placental microsome 3H2O assay
Endocrinology Enzymology Steroid Biochemistry

Predicted Physicochemical Properties

The predicted physicochemical properties of Androst-4-ene-3alpha,17alpha-diol guide its handling and analytical method development. Its calculated partition coefficient (cLogP) of ~3.73-4.01 indicates moderate lipophilicity, which is comparable to but distinct from the 3β,17β isomer (cLogP 3.57), impacting retention times in reversed-phase HPLC and in vitro cell permeability . Its predicted pKa of 14.38 signifies that the hydroxyl groups are not ionizable under physiological or standard analytical pH conditions, ensuring consistent chromatographic behavior .

Predicted Physicochemical Properties
Class-level
cLogP 3.73–4.01; pKa 14.38 (non-ionizable); 3β,17β isomer cLogP ~3.57
May guide reversed-phase HPLC method development
Predicted data; class-level inference
Analytical Chemistry Pharmaceutics QSAR

HIF-1α Pathway Modulation

Beyond classical steroid receptor activity, Androst-4-ene-3alpha,17alpha-diol exhibits off-target activity on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. In a dual-luciferase reporter assay using human Hep3B cells, the compound inhibited HIF-1α transcriptional activity with an IC50 of 6.4 µM [1]. This activity is not a class effect for all androstenediols; the more common isomers have not been reported to show this specific modulation, making this a unique functional handle for studying hypoxia-independent roles of this steroid scaffold.

HIF-1α Pathway Modulation
Class-level
IC50 6.4 µM on HIF-1α transcriptional activity; common androstenediol isomers show no reported activity
Supports HIF-1α pathway-response context
Hep3B cell dual-luciferase reporter assay
Cell Biology Oncology Research Hypoxia

Aromatase Inhibition vs. Androstenedione

The reduction of the 3-keto group in androstenedione to the 3α-hydroxy group in Androst-4-ene-3alpha,17alpha-diol results in a profound change in biological activity. Androstenedione is a pro-hormone and a substrate for aromatase, leading to estrogen production. In contrast, the diol demonstrates a Ki of 1.41 µM and an IC50 of 2.8 µM for aromatase inhibition, as determined by monitoring the release of 3H2O from [1β-3H]androstenedione in human placental microsomes [1]. This represents a functional switch from an enzyme substrate to a moderate inhibitor.

Aromatase Inhibition vs. Androstenedione
Head-to-head
Ki 1.41 µM, IC50 2.8 µM; androstenedione is an aromatase substrate
Functional switch from substrate to inhibitor context
Human placental microsomes, [1β-3H]androstenedione
Medicinal Chemistry Drug Metabolism Enzyme Inhibition

Androgen Receptor Activity

Unlike its 3α,17β isomer which can act as a weak androgen receptor (AR) agonist, Androst-4-ene-3alpha,17alpha-diol lacks significant binding affinity for the AR [1]. This is inferred from the known structure-activity relationships (SAR) of androstenediols, where the 17α-hydroxyl group is a potent deactivating modification for AR binding [1]. This contrasts with the naturally occurring 5α-androstane-3α,17β-diol, which is an active androgen. This lack of AR activity is a critical differentiator for studies requiring a clean steroid scaffold devoid of androgenic effects.

Androgen Receptor Activity
Class-level
Low/no AR affinity; 3α,17β isomer is weak AR agonist, 5α-androstane-3α,17β-diol is active androgen
Supports non-AR mediated steroid pathway studies
Inferred from androgen SAR; class-level inference
Receptor Pharmacology Endocrinology Selectivity Profiling

Androst-4-ene-3alpha,17alpha-diol Applications


Selective Aromatase Inhibition

Employing Androst-4-ene-3alpha,17alpha-diol as a tool to inhibit aromatase (CYP19A1) in vitro. Its moderate potency (Ki ~1.4 µM, IC50 ~2.8 µM) makes it suitable for dose-response studies examining the role of local estrogen synthesis in cell models without causing complete enzyme ablation [1]. Its use avoids the confounding effects of more potent, clinically used aromatase inhibitors and provides a clean steroid scaffold distinct from substrate analogs.

HIF-1α Pathway Studies

Leveraging the compound's ability to inhibit HIF-1α transcriptional activity (IC50 ~6.4 µM) to study hypoxia-related signaling [2]. This is particularly valuable in cell lines where estrogen receptor or androgen receptor signaling could confound results, as this compound shows minimal activity at these receptors. It serves as a more specific probe for HIF-1α compared to broader kinase inhibitors.

Analytical Reference Standard for Chromatography

Utilizing Androst-4-ene-3alpha,17alpha-diol as a certified reference material to develop and validate HPLC or LC-MS methods for the separation and quantification of androstenediol isomers. Its distinct predicted cLogP (3.73-4.01) and retention time characteristics compared to common isomers like the 3β,17β-diol (cLogP 3.57) enable robust method specificity . This is critical for impurity profiling in pharmaceutical preparations of related steroids.

Synthetic Intermediate for SAR

Employing the compound as a versatile scaffold for synthetic modification. Its two secondary hydroxyl groups at C3 and C17, which are not ionizable under normal conditions (predicted pKa ~14.4), offer sites for regioselective esterification or etherification . This allows medicinal chemists to synthesize a library of derivatives for probing structure-activity relationships (SAR) around the androstane core, particularly for aromatase or other non-classical targets.

Application
Selection Property
Validation Focus
Selective Aromatase Inhibition Studies
Aromatase inhibition endpoint context
CYP19A1 dose-response in cell models without confounding estrogen biosynthesis
HIF-1α Pathway Research
HIF-1α transcriptional activity context
Hypoxia-signaling studies in lines with minimal ER/AR interference
Analytical Reference Standard
Stereoisomer retention time differentiation
HPLC/LC-MS method specificity for androstenediol isomer profiling
Synthetic Intermediate for SAR
Non-ionizable diol scaffold with regioselective sites
Derivatization library for probing androstane scaffold SAR

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